molecular formula C7H11N5 B13119418 5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine

5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine

Cat. No.: B13119418
M. Wt: 165.20 g/mol
InChI Key: GQXKILCVETTWRV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Alternative Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-imino-5-methyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-6-amine . This nomenclature reflects the following structural features:

  • Core structure : The parent heterocycle is imidazo[1,2-a]pyrimidine, a fused bicyclic system comprising a five-membered imidazole ring (positions 1–2-a) and a six-membered pyrimidine ring.
  • Substituents :
    • A methyl group at position 5 of the pyrimidine ring.
    • A dihydro modification at positions 2 and 3 of the imidazole ring, indicating partial saturation with two hydrogen atoms.
    • An imino group (=NH) at position 7 and an amine (-NH$$_2$$) at position 6 of the pyrimidine ring.

Alternative naming conventions include:

  • 5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine : Emphasizes the amine groups at positions 6 and 7.
  • 2,3-Dihydro-5-methyl-1H-imidazo[1,2-a]pyrimidine-6,7-diamine : Highlights the saturation at positions 2 and 3.

The CAS Registry Number for related derivatives, such as 2,3-dihydroimidazo[1,2-a]pyrimidine, is 53601-85-7 , though the exact CAS for this specific compound remains unspecified in available literature.

Molecular Geometry and Bonding Characteristics

The molecular geometry of this compound is defined by its fused bicyclic framework and substituent arrangement:

Structural Features

Property Description
Molecular Formula C$$7$$H$${10}$$N$$_6$$
Ring System Fused imidazo[1,2-a]pyrimidine with partial saturation at positions 2 and 3
Hybridization sp$$^2$$ (aromatic pyrimidine) and sp$$^3$$ (saturated C2 and C3)
Bonding Analysis
  • Aromaticity : The pyrimidine ring retains aromaticity due to delocalized π-electrons, while the imidazole ring exhibits reduced aromaticity due to saturation at C2 and C3.
  • Bond Lengths :
    • Pyrimidine C-N bonds: ~1.33 Å (typical for aromatic amines).
    • Imidazole C-N bonds: ~1.38 Å (reflecting partial single/double character).
  • Dihedral Angles : Computational studies on analogous imidazo[1,2-a]pyrimidines reveal a near-planar fused ring system, with minor deviations (<10°) at saturated positions.

Tautomeric Forms and Stereochemical Considerations

Tautomerism

The compound exhibits tautomerism centered on the imino (=NH) and amine (-NH$$_2$$) groups:

  • Imino-amine tautomer : Dominant form with =NH at position 7 and -NH$$_2$$ at position 6.
  • Diamine tautomer : A minor form where the imino group tautomerizes to a secondary amine (-NH-), though this is sterically disfavored due to ring strain.

Stereochemistry

  • Chirality : No chiral centers are present. The saturated C2 and C3 atoms are bonded to two hydrogens each, rendering them achiral.
  • Cis/Trans Isomerism : The dihydro modification at C2 and C3 restricts rotation about the C2-C3 bond, but symmetry eliminates geometric isomerism.
Computational Insights

Density Functional Theory (DFT) studies on similar imidazo[1,2-a]pyrimidines predict minimal energy differences (<2 kcal/mol) between tautomers, favoring the imino-amine form due to resonance stabilization.

Properties

Molecular Formula

C7H11N5

Molecular Weight

165.20 g/mol

IUPAC Name

7-imino-5-methyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-6-amine

InChI

InChI=1S/C7H11N5/c1-4-5(8)6(9)11-7-10-2-3-12(4)7/h2-3,8H2,1H3,(H2,9,10,11)

InChI Key

GQXKILCVETTWRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=N)N=C2N1CCN2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. One common method includes the reaction of guanidine hydrochloride with 3,3-diaminodipropylamine under heating conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Triazolopyrimidine Derivatives
  • Compound D8 (N7-(benzo[b]thiophen-5-yl)-N6,N6,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6,7-diamine) :
    • Structure : Replaces the imidazo ring with a triazolo system and introduces a benzo[b]thiophen-5-yl group at N6.
    • Activity : Exhibits superior antimalarial activity (pEC50 = 8.9545) compared to Chloroquine (pEC50 = 4.6352) and Pyrimethamine (pEC50 = 6.2593) due to enhanced steric and electronic interactions with Plasmodium targets .
    • Key Difference : The triazolo ring and bulky aromatic substituent likely improve target affinity but may reduce metabolic stability.
Dicyano-imidazo[1,2-a]pyrimidine Derivatives
  • Examples: 2,3-Dicyano-5-methoxycarbonylmethyl-7-methylimidazo[1,2-a]pyrimidine (Compound 4) . Structure: Features electron-withdrawing cyano groups at positions 2 and 3 and ester substituents at position 3. Reactivity: The cyano groups increase electrophilicity, favoring nucleophilic substitution reactions, while ester groups enable further functionalization. Contrast: The absence of diamine groups in these derivatives limits hydrogen-bonding capacity compared to the target compound.
Pyrido-Pyrimidinone Derivatives
  • Example : 7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one .
    • Structure : Incorporates a diazabicycloheptane moiety and pyrazolo-pyrazine substituents.
    • Implications : The rigid bicyclic system enhances target selectivity but complicates synthesis.

Physicochemical Properties

  • Solubility: The diamine groups in the target compound likely improve aqueous solubility compared to non-polar analogs like dicyano derivatives .
  • Stability : The 2,3-dihydroimidazole ring may be prone to oxidation, similar to ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate, which forms 2-oxo derivatives in acetic acid .

Biological Activity

5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C₇H₉N₅
  • Molecular Weight : 163.18 g/mol

The imidazo[1,2-a]pyrimidine core structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug development.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant anticancer properties. For instance, in a study evaluating various pyrimidine derivatives against cancer cell lines (MCF-7, A549), compounds similar to this compound showed promising results with IC50 values indicating potent cytotoxicity.

CompoundCell LineIC50 (µM)
This compoundMCF-70.09 ± 0.0085
Similar DerivativeA5490.03 ± 0.0056

These findings suggest that the compound may induce apoptosis in cancer cells through various pathways including inhibition of cell proliferation and induction of cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that imidazo[1,2-a]pyrimidines possess antibacterial and antifungal activities. For example:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 32 µg/mL against both strains.

This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases including cancer and autoimmune disorders. The anti-inflammatory activity of imidazo[1,2-a]pyrimidines has been linked to their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that compounds derived from this scaffold can reduce levels of TNF-alpha and IL-6 in activated macrophages.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : Many imidazo[1,2-a]pyrimidines act as kinase inhibitors which play critical roles in cell signaling pathways related to cancer progression.
  • DNA Interaction : The compound may intercalate with DNA or inhibit topoisomerases leading to disruption of DNA replication in cancer cells.
  • Modulation of Enzymatic Activity : It can inhibit enzymes involved in inflammatory responses or microbial metabolism.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives including this compound revealed that these compounds exhibited superior anticancer activity compared to standard chemotherapeutics like etoposide. The study utilized MTT assays across multiple cancer cell lines confirming the efficacy of these compounds.

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, a derivative was tested against clinical isolates of resistant bacterial strains. The results indicated significant activity with low cytotoxicity towards human cell lines (HepG2), suggesting a favorable therapeutic index.

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